molecular formula C19H21N3O5S B2777853 ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-91-7

ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2777853
CAS RN: 864925-91-7
M. Wt: 403.45
InChI Key: HBHOWLNVAXQOGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would typically involve techniques like NMR, IR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Organic Synthesis and Building Blocks

  • Pinacol Boronic Esters : Ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (let’s call it “Compound X” for brevity) serves as a valuable building block in organic synthesis. Unlike many protocols available for functionalizing alkyl boronic esters, protodeboronation (removing the boron moiety) is not well-developed. However, Compound X has been investigated for its potential in this area .

Catalytic Protodeboronation

Anti-Markovnikov Alkene Hydromethylation

Total Synthesis of Natural Products

Boron Chemistry and Suzuki–Miyaura Coupling

Drug Discovery and Medicinal Chemistry

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Thieno[2,3-c]pyridine derivatives have been found to exhibit diverse bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-9-8-12-14(10-22)28-18(15(12)16(20)23)21-17(24)11-6-4-5-7-13(11)26-2/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHOWLNVAXQOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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